CID 45079206
Description
CID 45079206 is a chemical compound identified through PubChem’s database and analyzed in recent research focusing on its isolation, structural characterization, and chromatographic behavior. According to Figure 1 in , this compound was isolated from a citrus-derived essential oil (CIEO) using vacuum distillation. The compound’s structure was elucidated via GC-MS (Gas Chromatography-Mass Spectrometry), which revealed a molecular ion peak at m/z 296.3, suggesting a molecular formula of C₁₈H₂₄O₂ (exact mass: 296.18 g/mol) . Its chromatographic retention time and fragmentation pattern in the mass spectrum indicate a terpenoid or oxygenated sesquiterpene backbone, common in plant-derived essential oils.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
InChI |
InChI=1S/C8H7NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5H,1H3 |
InChI Key |
HCIIAOQCLRPHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 45079206 involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which can encapsulate the compound, enhancing its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the production process can also improve the compound’s physical and chemical properties, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
CID 45079206 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
CID 45079206 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of various industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of CID 45079206 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Betulin-Derived Triterpenoids ()
CID 45079206 shares structural motifs with triterpenoids like betulin (CID 72326) and betulinic acid (CID 64971). Both compounds feature polycyclic frameworks, but this compound lacks the lupane skeleton characteristic of betulin derivatives. Key differences include:
- Functional Groups : Betulin contains hydroxyl groups at C-3 and C-28, whereas this compound’s oxygenated groups (likely ester or ketone) are inferred from its m/z fragmentation .
- Biological Activity : Betulin derivatives exhibit anticancer and anti-inflammatory properties, while this compound’s bioactivity remains uncharacterized in the provided evidence.
Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) are marine-derived polyketides with macrocyclic lactone rings. While this compound is smaller (C₁₈ vs. C₃₀ oscillatoxins), both classes share oxygenated functional groups.
Bile Acid Derivatives ()
Taurocholic acid (CID 6675) and DHEAS (CID 12594) are steroid derivatives with sulfated or conjugated side chains. Unlike these amphiphilic molecules, this compound lacks a steroid nucleus but shares oxygenated moieties that may influence solubility and volatility.
Functional Comparison with Chemically Related Compounds
Chromatographic Behavior ( vs. )
This compound’s elution profile in vacuum-distilled CIEO fractions (Figure 1C) suggests moderate polarity, comparable to limonene (CID 440917) but distinct from highly polar compounds like ginsenosides (CID 119307) analyzed via LC-ESI-MS in .
Fragmentation Patterns in Mass Spectrometry
This compound’s MS/MS fragmentation (Figure 1D) shows neutral losses of H₂O and CO₂, indicative of hydroxyl and carboxyl groups. This contrasts with 3-O-caffeoyl betulin (CID 10153267) , which fragments via cleavage of ester bonds .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What tools facilitate collaboration in this compound research teams?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
